4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine
Overview
Description
4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methoxyphenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-methoxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can also undergo other palladium-catalyzed cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substituted Pyrimidines: Products where the chlorine atoms are replaced by other functional groups.
Biaryl Compounds: Products from cross-coupling reactions with various arylboronic acids.
Scientific Research Applications
4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The methoxyphenyl group can enhance its binding affinity to target proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological targets .
Comparison with Similar Compounds
4,6-Dichloropyrimidine: A simpler analog without the methoxyphenyl group.
5-Amino-4,6-dichloropyrimidine: Contains an amino group instead of the methoxyphenyl group.
4,6-Dichloro-5-methylpyrimidine: Has a methyl group at position 5 instead of the methoxyphenyl group.
Uniqueness: 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine is unique due to the presence of the methoxyphenyl group, which can significantly alter its chemical reactivity and biological activity compared to its simpler analogs. This substitution can enhance its solubility, binding affinity, and overall pharmacokinetic properties.
Properties
IUPAC Name |
4,6-dichloro-5-(4-methoxyphenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-10(12)14-6-15-11(9)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJLGWDJYKEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599424 | |
Record name | 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-56-4 | |
Record name | 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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